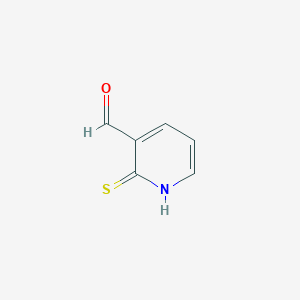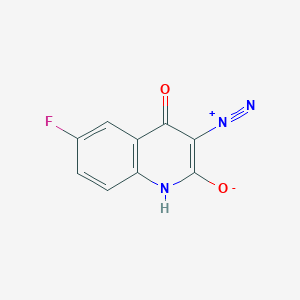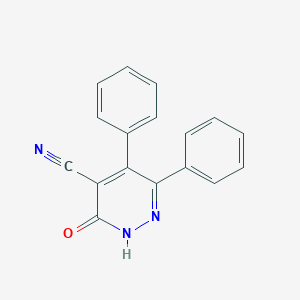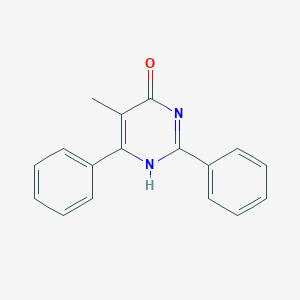
5-Methyl-2,6-diphenyl-4-pyrimidinol
Übersicht
Beschreibung
5-Methyl-2,6-diphenyl-4-pyrimidinol, also known as MDL-73,005, is a small molecule compound that has been widely studied for its potential applications in various scientific research fields. This compound belongs to the class of pyrimidinols and has been found to exhibit potent biological activities, making it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,6-diphenyl-4-pyrimidinol involves the inhibition of several key enzymes and signaling pathways. Specifically, 5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Additionally, 5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a key signaling pathway involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 5-Methyl-2,6-diphenyl-4-pyrimidinol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, 5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to inhibit the activity of several key enzymes and signaling pathways, including CDKs and PI3K.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methyl-2,6-diphenyl-4-pyrimidinol for lab experiments is its potent biological activity. This compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for further development as a cancer therapy. Additionally, the synthesis method for 5-Methyl-2,6-diphenyl-4-pyrimidinol has been optimized for high yield and purity, making it a reliable and efficient way to obtain this compound for lab experiments.
However, there are also some limitations associated with the use of 5-Methyl-2,6-diphenyl-4-pyrimidinol in lab experiments. One of the main limitations is its potential toxicity. While 5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to exhibit potent anti-cancer activity, it can also be toxic to normal cells at high concentrations. Additionally, 5-Methyl-2,6-diphenyl-4-pyrimidinol has a relatively short half-life, which can make it difficult to study its long-term effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-2,6-diphenyl-4-pyrimidinol. One potential area of research is in the development of novel cancer therapies based on this compound. Studies have shown that 5-Methyl-2,6-diphenyl-4-pyrimidinol exhibits potent anti-cancer activity, making it a promising candidate for further development as a cancer therapy.
Another potential area of research is in the study of the mechanism of action of 5-Methyl-2,6-diphenyl-4-pyrimidinol. While the inhibition of CDKs and PI3K has been implicated in its anti-cancer activity, further studies are needed to fully understand the molecular mechanisms underlying its biological effects.
Finally, there is also potential for the development of new synthetic methods for 5-Methyl-2,6-diphenyl-4-pyrimidinol. While the current synthesis method has been optimized for high yield and purity, there may be opportunities to develop more efficient or cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of 5-Methyl-2,6-diphenyl-4-pyrimidinol involves the reaction of 2,6-diphenyl-4-pyrimidinol with methyl iodide in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of acetonitrile and dimethylformamide, resulting in the formation of 5-methyl-2,6-diphenyl-4-pyrimidinol. This method has been optimized for high yield and purity, making it a reliable and efficient way to synthesize 5-Methyl-2,6-diphenyl-4-pyrimidinol.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,6-diphenyl-4-pyrimidinol has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 5-Methyl-2,6-diphenyl-4-pyrimidinol exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Methyl-2,6-diphenyl-4-pyrimidinol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Eigenschaften
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)18-16(19-17(12)20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKMWAYIDLESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356482 | |
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,6-diphenyl-4-pyrimidinol | |
CAS RN |
10488-96-7 | |
| Record name | 5-Methyl-2,6-diphenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



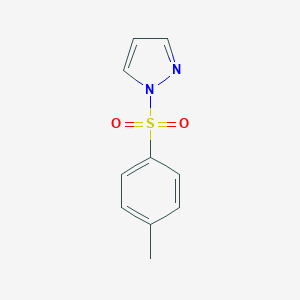
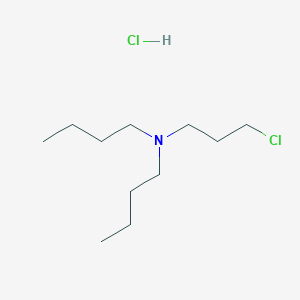
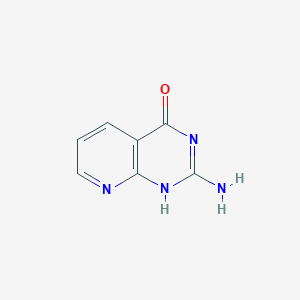
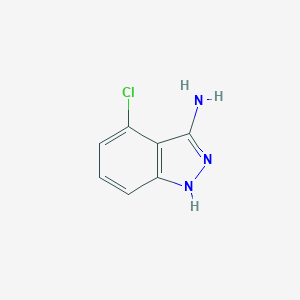
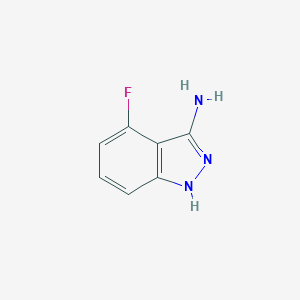
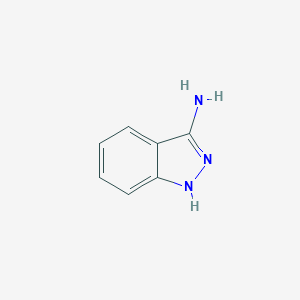
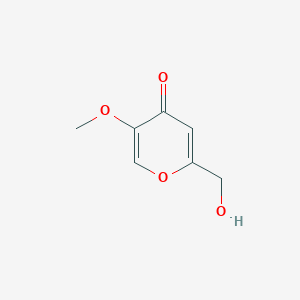
![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

